2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine class of heterocyclic compounds. This compound is characterized by its complex structure, which includes an indolizine core, a fluorobenzoyl group, and a carboxamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Indolizine Core: : The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyridine derivative. This step often requires the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
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Introduction of the Fluorobenzoyl Group: : The fluorobenzoyl group can be introduced via an acylation reaction. This involves reacting the indolizine core with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
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Amination and Carboxamide Formation: : The final steps involve the introduction of the amino group and the formation of the carboxamide moiety. This can be achieved through nucleophilic substitution reactions and subsequent coupling reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group or the indolizine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, leading to its biological effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide
- 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is unique due to the presence of the fluorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-N-(5-chloro-2-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-13-5-8-15(24)12-17(13)27-23(30)19-18-4-2-3-11-28(18)21(20(19)26)22(29)14-6-9-16(25)10-7-14/h2-12H,26H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXZLLXXRSLCQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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